molecular formula C5H10N2O4S B12591219 Sulfuric acid--1-ethyl-1H-imidazole (1/1) CAS No. 468095-88-7

Sulfuric acid--1-ethyl-1H-imidazole (1/1)

Cat. No.: B12591219
CAS No.: 468095-88-7
M. Wt: 194.21 g/mol
InChI Key: JMVUBVFMLWTPDW-UHFFFAOYSA-N
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Description

Sulfuric acid–1-ethyl-1H-imidazole (1/1) is a compound formed by the combination of sulfuric acid and 1-ethyl-1H-imidazole in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–1-ethyl-1H-imidazole typically involves the direct combination of sulfuric acid with 1-ethyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The reaction can be represented as follows:

H2SO4+C5H8N2H2SO4C5H8N2\text{H}_2\text{SO}_4 + \text{C}_5\text{H}_8\text{N}_2 \rightarrow \text{H}_2\text{SO}_4 \cdot \text{C}_5\text{H}_8\text{N}_2 H2​SO4​+C5​H8​N2​→H2​SO4​⋅C5​H8​N2​

Industrial Production Methods

Industrial production of sulfuric acid–1-ethyl-1H-imidazole may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–1-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Sulfuric acid–1-ethyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sulfuric acid–1-ethyl-1H-imidazole exerts its effects depends on its interaction with molecular targets. The imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfuric acid component can also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.

    1-Propylimidazole: Similar structure but with a propyl group instead of an ethyl group.

    Sulfuric acid–1-methyl-1H-imidazole (1/1): Similar compound with a methyl group.

Uniqueness

Sulfuric acid–1-ethyl-1H-imidazole is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups.

Properties

CAS No.

468095-88-7

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

1-ethylimidazole;sulfuric acid

InChI

InChI=1S/C5H8N2.H2O4S/c1-2-7-4-3-6-5-7;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4)

InChI Key

JMVUBVFMLWTPDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.OS(=O)(=O)O

Origin of Product

United States

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